Ioglycamic Acid

Description

IOGLYCAMIC ACID is a small molecule drug with a maximum clinical trial phase of II.

Properties

CAS No. |

2618-25-9 |

|---|---|

Molecular Formula |

C18H10I6N2O7 |

Molecular Weight |

1127.7 g/mol |

IUPAC Name |

3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |

InChI Key |

FZDZULUFHNDEDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Appearance |

Solid powder |

Other CAS No. |

2618-25-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acid, Ioglycamic Bilivistan Ioglycamic Acid Ioglycamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Synthesis of Ioglycamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioglycamic acid, a diagnostic radiocontrast agent, plays a crucial role in medical imaging. This technical guide provides a comprehensive overview of its chemical structure and a detailed account of its synthesis. The document elucidates the synthetic pathway, including the preparation of key intermediates, and presents a thorough experimental protocol for the final synthesis step. Furthermore, a compilation of its physicochemical properties is provided in a structured format for easy reference. Diagrams generated using Graphviz are included to visually represent the synthetic workflow, ensuring clarity and accessibility for researchers, scientists, and professionals in drug development.

Chemical Structure

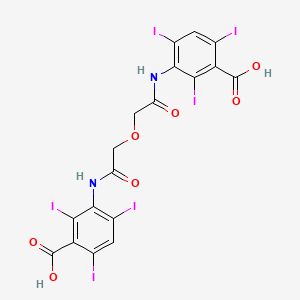

Ioglycamic acid, systematically named 3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid), is a complex organic molecule with the chemical formula C₁₈H₁₀I₆N₂O₇[1]. Its structure is characterized by two 2,4,6-triiodinated aminobenzoic acid rings linked by a diglycoloyl diamide chain. This high degree of iodination is responsible for its radiopaque properties, which are essential for its function as a contrast agent in X-ray imaging.

The IUPAC name for ioglycamic acid is 3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid. The molecule is achiral and possesses no stereocenters[1].

Key Structural Features:

-

Two Triiodinated Benzene Rings: These rings are heavily substituted with iodine atoms, which effectively absorb X-rays, providing the contrast in medical imaging.

-

Two Carboxylic Acid Groups: These groups enhance the water solubility of the molecule, a critical property for an injectable contrast agent.

-

Amide Linkages: The two iodinated aromatic rings are connected via amide bonds to a central diglycolic acid-derived linker.

Physicochemical Properties

A summary of the key physicochemical properties of ioglycamic acid is presented in the table below. This data is essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀I₆N₂O₇ | [1] |

| Molecular Weight | 1127.71 g/mol | [1] |

| Melting Point | 222 °C (with baking) | [2] |

| Water Solubility | 0.2 g/L (temperature not stated) | |

| Appearance | Light yellow to tan powder | |

| SMILES | C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |

| InChIKey | FZDZULUFHNDEDJ-UHFFFAOYSA-N |

Synthesis of Ioglycamic Acid

The synthesis of ioglycamic acid is a multi-step process that involves the preparation of a key iodinated intermediate followed by a coupling reaction. The overall synthetic pathway can be visualized as the reaction between two molecules of 3-amino-2,4,6-triiodobenzoic acid and one molecule of diglycolyl chloride.

Synthesis of the Key Intermediate: 3-Amino-2,4,6-triiodobenzoic Acid

The precursor molecule, 3-amino-2,4,6-triiodobenzoic acid, is synthesized through the direct iodination of 3-aminobenzoic acid.

Experimental Protocol for the Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid:

-

A solution of 68.5 g of 3-aminobenzoic acid in 2000 ml of water and 50 ml of concentrated hydrochloric acid (d 1.19) is prepared in a suitable reaction vessel equipped with a stirrer.

-

A mixture of 290 g of iodine chloride and 290 ml of concentrated hydrochloric acid (d 1.19) is slowly added to the stirred solution of 3-aminobenzoic acid.

-

The reaction mixture is then gradually heated to 80-85 °C and maintained at this temperature with continuous stirring for an additional 3 hours.

-

The precipitated crude 3-amino-2,4,6-triiodobenzoic acid is collected.

-

Purification is achieved by recrystallizing the sodium salt of the crude product twice from approximately five times its weight of water, with the addition of a small amount of hydrogen sulfite.

-

This process yields a white acid with a melting point of 196.5-197.5 °C (with decomposition) in approximately 70% yield.

Final Synthesis of Ioglycamic Acid

The final step in the synthesis of ioglycamic acid involves the acylation of two equivalents of 3-amino-2,4,6-triiodobenzoic acid with diglycolyl chloride.

Experimental Protocol for the Synthesis of Ioglycamic Acid:

-

In a reaction vessel, 910 g of dry 3-amino-2,4,6-triiodobenzoic acid is dissolved in 4,800 cc of dry, boiling chlorobenzene with stirring.

-

A solution of 151.7 g of diglycolyl dichloride in 100 cc of dry chlorobenzene is slowly added to the boiling solution.

-

The reaction mixture is heated under reflux for 4 to 5 hours until the evolution of hydrogen chloride gas ceases.

-

The resulting precipitate, the α-modification of diglycolic acid di-(3-carboxy-2,4,6-triiodoanilide), is filtered from the warm solution and washed with chlorobenzene and then with ether.

-

The crude product (approximately 942 g) is suspended in 2.5 liters of pure methanol with stirring.

-

A solution of 73 g of pure sodium hydroxide in the same weight of water, diluted with 675 cc of methanol, is slowly added to the suspension until the acid dissolves and the pH of the solution reaches 9.0. The solution is maintained at this pH for 15 minutes.

-

The pH is then adjusted to 4.0 by the addition of 10% acetic acid, and 17 g of charcoal is added and stirred.

-

After 15 minutes, the charcoal is filtered off, and the clear filtrate is slowly added to a stirred solution of 415 cc of pure, concentrated hydrochloric acid in 4.15 liters of 50% methanol.

-

After stirring for 30 minutes and allowing the precipitate to settle for 1 hour, the product is filtered, washed with a small amount of methanol, and then thoroughly with water until the residue is free of hydrochloric acid.

-

For the highest purity, this purification treatment is repeated twice.

-

The resulting pure product, which still contains one molecule of methanol per two molecules of the acid (plus 4 molecules of water) after drying in vacuo at 50°C, is suspended in boiling water and steamed out.

-

The hot suspension is filtered, and the white microcrystalline residue is dried in vacuo at 50°C to yield approximately 860 g (83.5% of the theoretical yield) of the pure dihydrate of ioglycamic acid (β-modification).

Visualizing the Synthesis Pathway

The following diagrams, created using the DOT language, illustrate the key steps in the synthesis of ioglycamic acid.

Caption: Overall workflow for the synthesis of Ioglycamic Acid.

Caption: Logical relationship of key components in the synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of ioglycamic acid. The information presented, including the structured data table of physicochemical properties and the detailed experimental protocols, serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The visual representations of the synthetic pathway aim to enhance the understanding of the chemical processes involved in the production of this important diagnostic agent. Further research could focus on the development of more efficient and environmentally friendly synthetic routes.

References

An In-depth Technical Guide to the Physicochemical Properties of Ioglycamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioglycamic acid is a diagnostic radiopaque contrast medium.[1] As an iodinated organic compound, its primary function lies in its ability to opacify internal body structures during X-ray-based imaging procedures, owing to the high atomic number of iodine which effectively absorbs X-rays. This guide provides a comprehensive overview of the core physicochemical properties of ioglycamic acid, offering critical data and experimental insights for professionals in research and drug development.

Chemical Identity and Structure

Ioglycamic acid is chemically identified as 3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid.[2] It is characterized by two tri-iodinated benzene rings linked by a diglycolic acid derivative chain.

| Identifier | Value |

| IUPAC Name | 3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid[2] |

| CAS Number | 2618-25-9[1][2] |

| Molecular Formula | C₁₈H₁₀I₆N₂O₇ |

| Canonical SMILES | C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

| InChI | InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |

| InChIKey | FZDZULUFHNDEDJ-UHFFFAOYSA-N |

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of ioglycamic acid.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 1127.71 g/mol | |

| Melting Point | 222 °C (with baking) | |

| Density | 2.45 g/cm³ | |

| Physical Description | Microcrystalline, almost colorless crude product. |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Method |

| Water Solubility | 0.2 g/L (temperature not stated) | Experimental |

| logP (Octanol-Water Partition Coefficient) | 4.8 | Computed (XLogP3) |

Table 3: Ionization Properties

| Property | Value | Method |

| pKa (Strongest Acidic) | 3.53 | Predicted |

| pKa (Strongest Basic) | -3.61 | Predicted |

Experimental Protocols

Synthesis of Ioglycamic Acid

A described manufacturing process for ioglycamic acid involves the reaction of 3-amino-2,4,6-triiodobenzoic acid with diglycolic acid dichloride.

Materials:

-

Dry 3-amino-2,4,6-triiodobenzoic acid

-

Diglycolic acid dichloride

-

Dry chlorobenzene

-

Ether

-

Methanol

-

Sodium hydroxide

-

10% Acetic acid

-

Charcoal

Procedure:

-

Dissolve 910 g of dry 3-amino-2,4,6-triiodobenzoic acid in 4,800 cc of dry, boiling chlorobenzene with stirring.

-

Slowly add a solution of 151.7 g of diglycolic acid dichloride in 100 cc of dry chlorobenzene to the boiling solution.

-

Heat the mixture under reflux for 4 to 5 hours until the evolution of hydrogen chloride gas ceases.

-

Filter the resulting precipitate from the warm solution with suction.

-

Wash the precipitate with chlorobenzene and then with ether to yield the crude product.

-

Suspend the crude product in 2.5 liters of pure methanol.

-

Slowly add a solution of 73 g of pure sodium hydroxide in the same weight of water, diluted with 675 cc of methanol, until the acid dissolves and the pH reaches 9.0.

-

Maintain the pH at 9.0 for 15 minutes.

-

Adjust the pH to 4.0 by adding 10% acetic acid.

-

Stir in 17 g of charcoal and filter after 15 minutes.

-

Slowly add the clear filtrate to a stirred solution of 415 cc of pure, concentrated hydrochloric acid in 4.15 liters of 50% methanol.

-

After stirring for 30 minutes and decanting after 1 hour, filter the precipitate with suction.

-

Wash the precipitate with a small amount of methanol and then thoroughly with water until free of hydrochloric acid.

-

Dry the purified product in vacuo at 50°C.

Caption: A flowchart illustrating the key steps in the synthesis and purification of ioglycamic acid.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

-

Ioglycamic acid (pure solid)

-

Purified water (or buffer of desired pH)

-

Glass vials with screw caps

-

Shaker bath with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid ioglycamic acid to a glass vial to ensure that a saturated solution is formed and that solid remains after equilibrium.

-

Add a known volume of the aqueous solvent (e.g., purified water or a specific buffer) to the vial.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). Equilibrium is confirmed when the concentration of ioglycamic acid in solution does not change between successive time points.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantify the concentration of ioglycamic acid in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the aqueous solubility of ioglycamic acid under the specified conditions.

Caption: A generalized workflow for determining the aqueous solubility of a compound using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of ionizable substances.

Materials:

-

Ioglycamic acid

-

Solvent (e.g., water, or a co-solvent system like methanol/water for sparingly soluble compounds)

-

Standardized titrant solution (e.g., 0.1 M NaOH)

-

Standardized acidic solution (e.g., 0.1 M HCl)

-

Potassium chloride (to maintain constant ionic strength)

-

Calibrated pH meter with an appropriate electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Dissolve a precisely weighed amount of ioglycamic acid in a known volume of the chosen solvent to achieve a suitable concentration (e.g., 1 mM).

-

Add potassium chloride to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using the standardized HCl solution.

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve. This can be determined from the inflection point of the first derivative of the curve.

-

Perform the titration in triplicate to ensure reproducibility.

Caption: A procedural flowchart for determining the pKa of a substance via potentiometric titration.

Mechanism of Action and Biological Interactions

Radiopaque Contrast Mechanism

The primary mechanism of action for ioglycamic acid is physical. The six iodine atoms per molecule provide a high electron density, which significantly attenuates X-rays as they pass through the body. When administered, ioglycamic acid is distributed via the circulatory system, increasing the radiodensity of the tissues and fluids it enters. This difference in X-ray attenuation between the contrast-enhanced areas and surrounding tissues creates the contrast seen on a radiograph, allowing for detailed visualization of anatomical structures.

Caption: Logical diagram showing how ioglycamic acid enhances X-ray image contrast by attenuating X-rays.

Plasma Protein Binding

While specific experimental data for ioglycamic acid is limited, iodinated contrast agents, in general, tend to exhibit weak binding to plasma proteins. For instance, the related compound ioxaglic acid binds very weakly to plasma proteins. This property is significant as only the unbound (free) fraction of a drug is typically available to distribute into tissues and be eliminated from the body. Weak protein binding contributes to the rapid distribution and renal excretion profile of many contrast agents.

A standard method to determine the extent of plasma protein binding is equilibrium dialysis.

Equilibrium Dialysis Protocol Outline:

-

A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane that allows small molecules (like ioglycamic acid) to pass through but retains large proteins.

-

One chamber is filled with plasma (from human or other species) and the other with a protein-free buffer.

-

A known concentration of ioglycamic acid is added to the plasma chamber.

-

The system is incubated at a physiological temperature (37°C) with gentle agitation until equilibrium is reached, meaning the concentration of the free drug is equal in both chambers.

-

Samples are taken from both the plasma and buffer chambers.

-

The total drug concentration in the plasma chamber (bound + unbound) and the drug concentration in the buffer chamber (unbound only) are measured by a suitable analytical method (e.g., LC-MS).

-

The percentage of protein-bound drug can then be calculated from these concentrations.

Stability Profile

The stability of ioglycamic acid is a critical parameter for its formulation, storage, and clinical use. Stability studies are essential to determine its shelf-life and to identify potential degradation products.

General Stability Testing Protocol (ICH Guidelines): A comprehensive stability study for an active pharmaceutical ingredient (API) like ioglycamic acid would typically follow ICH (International Council for Harmonisation) guidelines.

Procedure Outline:

-

Forced Degradation Studies: The API is subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to identify potential degradation pathways and products. This helps in developing a stability-indicating analytical method.

-

Long-Term and Accelerated Stability Studies:

-

At least three batches of the API are placed in storage under various conditions.

-

Long-Term Storage: Typically 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Parameters: Samples are pulled at specified time points and tested for appearance, assay (potency), degradation products, and other relevant physicochemical properties.

-

Analytical Method: A validated stability-indicating analytical method, typically HPLC, is used to separate and quantify the parent compound and any degradation products.

Conclusion

This technical guide has summarized the core physicochemical properties of ioglycamic acid, providing essential data on its chemical identity, solubility, and ionization characteristics. While specific experimental data for this compound are sparse in publicly available literature, this document outlines the standard, validated methodologies for determining these critical parameters. The provided workflows and diagrams serve as a practical reference for researchers and drug development professionals working with ioglycamic acid and related iodinated contrast agents. A thorough understanding of these properties is fundamental to formulation development, quality control, and the safe and effective clinical application of this diagnostic agent.

References

The In Vivo Mechanism of Action of Ioglycamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioglycamic acid is a diagnostic imaging agent, specifically a cholegraphic contrast medium, utilized for the radiographic visualization of the biliary system. Its in vivo mechanism of action is intrinsically linked to its efficient uptake by hepatocytes, transport into the biliary canaliculi, and subsequent excretion into the bile. This process, mediated by specific organic anion transporters, not only facilitates diagnostic imaging but also induces notable physiological effects, including choleresis and interactions with the transport of endogenous compounds. This technical guide provides an in-depth exploration of the in vivo mechanism of ioglycamic acid, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Hepatic Transport and Biliary Excretion

The primary mechanism underlying the function of ioglycamic acid in vivo is its active transport from the sinusoidal blood into hepatocytes and subsequent secretion into the bile. This process is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family located on the basolateral membrane of hepatocytes and the Multidrug Resistance-Associated Protein 2 (MRP2) on the canalicular membrane.

Upon intravenous administration, ioglycamic acid binds to plasma proteins and is delivered to the liver. At the sinusoidal surface of hepatocytes, it is recognized and transported into the cell by OATP1B1 and OATP1B3.[1] Inside the hepatocyte, ioglycamic acid traverses the cytoplasm and is then actively secreted against a concentration gradient into the bile canaliculi by the ATP-dependent efflux pump, MRP2.[1] This efficient transport and concentration of the iodinated compound in the biliary tract allows for opacification and clear visualization during radiographic procedures.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The in vivo behavior of ioglycamic acid is characterized by a saturable transport system, leading to a transport maximum (Tm), and a distinct choleretic effect. The following tables summarize the key quantitative data available from in vivo studies in dogs and humans.

| Parameter | Species | Value | Key Findings | Reference |

| Biliary Transport Maximum (Tm) | Dog | Not explicitly quantified in mg/min, but saturation kinetics were observed. | The biliary excretion of ioglycamide follows saturation kinetics, similar to iodoxamate and iodipamide. | [2] |

| Choleretic Effect | Dog | Similar to iodipamide and iodoxamate. | Ioglycamide administration leads to a significant increase in bile flow. | [2] |

| Urinary Excretion | Dog | Data not quantified, but compared to iodoxamate and iodipamide. | Urinary excretion is a route of elimination for ioglycamide. | [2] |

| Parameter | Species | Value | Key Findings | Reference |

| Plasma Half-life | Human | Data not available in the reviewed sources. | - | |

| Volume of Distribution | Human | Data not available in the reviewed sources. | - | |

| Total Plasma Clearance | Human | Data not available in the reviewed sources. | - |

Signaling Pathways and Regulation

The efficiency of ioglycamic acid transport is regulated by complex signaling networks that control the expression and activity of the involved transporters, primarily OATP1B1 and MRP2. Nuclear receptors such as the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR) are key regulators of these transporters. Bile acids, which are endogenous ligands for FXR, play a crucial role in this regulatory network. While direct studies on ioglycamic acid's influence on these nuclear receptors are limited, its interaction with bile acid transport suggests a potential indirect effect on these signaling pathways.

Experimental Protocols

In Vivo Study of Biliary Excretion and Choleresis in a Canine Model

This protocol is designed to quantify the biliary excretion and choleretic effect of ioglycamic acid in dogs, a relevant animal model for biliary studies.

1. Animal Preparation:

-

Healthy adult mongrel dogs are cholecystectomized to prevent bile storage in the gallbladder.

-

A Thomas cannula is surgically implanted in the duodenum to allow for cannulation of the common bile duct.

-

Animals are allowed to recover from surgery before the experiment.

2. Experimental Setup:

-

The common bile duct is cannulated through the Thomas cannula for bile collection.

-

An intravenous line is established for the infusion of ioglycamic acid.

3. Ioglycamic Acid Administration:

-

A continuous intravenous infusion of ioglycamic acid is initiated at a rate of 4 µmol/min/kg. This infusion is maintained for a two-hour period to achieve a steady state.

4. Sample Collection and Analysis:

-

Bile is collected continuously in pre-weighed tubes at regular intervals (e.g., every 15 minutes). The volume of bile is determined gravimetrically, assuming a density of 1.0 g/ml.

-

Blood samples are collected periodically to determine the plasma concentration of ioglycamic acid.

-

The concentration of ioglycamic acid in bile and plasma samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

5. Data Analysis:

-

Bile flow rate is calculated for each collection interval.

-

The biliary excretion rate of ioglycamic acid is calculated by multiplying the bile flow rate by the ioglycamic acid concentration in bile.

-

The relationship between the infusion rate (or plasma concentration) and the biliary excretion rate is plotted to determine the transport maximum (Tm).

-

The choleretic effect is quantified by the increase in bile flow rate following ioglycamic acid administration.

Drug Interactions and Other In Vivo Effects

Ioglycamic acid, as a substrate for hepatic organic anion transporters, can interact with the transport of other endogenous and exogenous compounds.

-

Bilirubin Transport: Ioglycamic acid has been shown to interfere with the biliary excretion of bilirubin, leading to an increase in conjugated bilirubin in the serum. This interaction is likely due to competition for the same canalicular export pump, MRP2.

-

Lipid Excretion: In vivo studies have demonstrated that ioglycamic acid can affect the biliary secretion of lipids.

-

Choleretic Effect: The administration of ioglycamic acid induces a significant increase in bile flow, a phenomenon known as choleresis. This is thought to be due to the osmotic effect of the high concentration of the contrast agent in the bile, drawing water into the canaliculi.

Conclusion

The in vivo mechanism of action of ioglycamic acid is a well-defined process of active hepatic uptake and biliary excretion, primarily mediated by OATP1B1/1B3 and MRP2 transporters. This process is saturable and results in a pronounced choleretic effect. The transport of ioglycamic acid is subject to regulation by nuclear receptors, highlighting the intricate interplay between xenobiotic disposition and endogenous metabolic pathways. While significant quantitative data exists for its transport maximum and choleretic properties in animal models, further research is warranted to fully elucidate its complete pharmacokinetic profile in humans and the specific signaling cascades it may trigger. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the in vivo behavior of ioglycamic acid and other cholegraphic contrast agents.

References

- 1. Hepatic OATP1B transporters and nuclear receptors PXR and CAR: interplay, regulation of drug disposition genes, and single nucleotide polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biliary and urinary excretion and the choleretic effect of ioglycamide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ioglycamic Acid: A Technical Deep Dive into its Historical Development as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

I. Core Overview

Ioglycamic acid, a di-iodinated benzoic acid derivative, represents a significant milestone in the historical development of contrast media for diagnostic imaging. Specifically formulated for cholecystography and cholangiography, its purpose was to opacify the biliary system for radiographic visualization. This technical guide provides a comprehensive analysis of the synthesis, physicochemical characteristics, preclinical and clinical evaluation of ioglycamic acid, offering valuable insights for professionals in drug development and medical imaging.

II. Chemical Synthesis and Structure

The chemical identity of ioglycamic acid is 3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid). Its synthesis is a multi-step process, with the foundational precursor being 3-amino-2,4,6-triiodobenzoic acid.

A. Synthesis of the Precursor: 3-Amino-2,4,6-triiodobenzoic Acid

The synthesis of this key intermediate is achieved through the direct iodination of 3-aminobenzoic acid.

Experimental Protocol:

-

Reaction Setup: 3-aminobenzoic acid is dissolved in a suitable acidic solvent.

-

Iodination: An iodinating agent, such as iodine monochloride, is slowly added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the substitution reaction.

-

Purification: The crude 3-amino-2,4,6-triiodobenzoic acid product is isolated and purified, often through recrystallization of its sodium salt to achieve the desired purity for the subsequent step.[1]

B. Final Synthesis of Ioglycamic Acid

The final step in the synthesis of ioglycamic acid involves the acylation of the precursor, 3-amino-2,4,6-triiodobenzoic acid, with a derivative of diglycolic acid. While detailed industrial synthesis protocols are proprietary, the following diagram illustrates the logical chemical pathway.

Caption: Plausible synthetic pathway for ioglycamic acid.

III. Physicochemical Properties

The physicochemical properties of a contrast agent are critical to its efficacy and safety. The available data for ioglycamic acid is summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₀I₆N₂O₇ | |

| Molecular Weight | 1127.7 g/mol | |

| Appearance | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| Melting Point | Data not available |

IV. Preclinical Development

A. Pharmacokinetics

The pharmacokinetic profile dictates the in-vivo behavior of the contrast agent. For ioglycamic acid, administered intravenously as its methylglucamine salt (ioglycamide), the expected ADME (Absorption, Distribution, Metabolism, Excretion) profile would involve:

-

Distribution: Rapid distribution throughout the bloodstream, with significant binding to plasma proteins.

-

Metabolism: Minimal to no metabolism is expected, as is typical for iodinated contrast agents.

-

Excretion: Primary excretion via the biliary system, a key feature for a cholecystographic agent.

B. Toxicology

A thorough toxicological evaluation is paramount to establish the safety of any new drug. For ioglycamic acid, this would have included:

-

Acute Toxicity Studies: To determine the median lethal dose (LD50) and identify target organs for toxicity after a single dose.

-

Chronic Toxicity Studies: To assess the effects of repeated administration over an extended period.

-

Genotoxicity and Carcinogenicity Studies: To evaluate the potential for genetic damage and cancer induction.

-

Reproductive and Developmental Toxicity Studies: To assess the impact on fertility and embryonic development.

V. Clinical Evaluation

Ioglycamic acid was clinically developed as its methylglucamine salt, ioglycamide, and was marketed under the brand name Biligram .

A. Clinical Trials

A clinical study from 1971 provides some insight into the clinical application of Biligram for intravenous cholangiography and cholecystography.[2] Although a detailed protocol is not available, the general workflow for such a trial can be inferred.

Generalized Experimental Workflow for a Clinical Trial of an Intravenous Cholecystographic Contrast Agent

Caption: A generalized workflow for a clinical trial evaluating a cholecystographic contrast agent.

VI. Regulatory Status

Detailed information regarding the regulatory approval of ioglycamic acid by major agencies such as the FDA and EMA is not readily accessible in current databases. This suggests that its primary period of use predates the modern era of digital records for drug approvals. It is plausible that ioglycamic acid has been largely superseded by newer contrast agents with improved safety profiles and by alternative imaging modalities such as magnetic resonance cholangiopancreatography (MRCP) and endoscopic retrograde cholangiopancreatography (ERCP).

VII. Conclusion

Ioglycamic acid holds a significant place in the historical development of medical imaging. As an early intravenous contrast agent for biliary visualization, it paved the way for the development of safer and more effective diagnostic tools. While a comprehensive dataset on its development is not easily accessible today, this guide provides a structured overview based on available information and established principles of pharmaceutical development. For researchers and scientists, the story of ioglycamic acid serves as a valuable case study in the evolution of contrast media and the rigorous process of drug development.

References

Ioglycamic Acid: A Deep Dive into its Pharmacokinetic and Biodistribution Profile

For Researchers, Scientists, and Drug Development Professionals

Ioglycamic acid, a di-iodinated benzoic acid derivative, has been utilized as a contrast agent for cholecystography and cholangiography. Understanding its journey through the body—its pharmacokinetics and biodistribution—is crucial for optimizing its use and for the development of newer, more effective contrast agents. This technical guide provides a comprehensive overview of the available scientific data on the pharmacokinetics and biodistribution of ioglycamic acid, complete with detailed experimental protocols and visual representations of key processes.

Pharmacokinetic Profile

The pharmacokinetics of ioglycamic acid are characterized by its route of administration, distribution in the bloodstream, and subsequent elimination, primarily through the biliary system.

Plasma Concentration and Protein Binding

Following intravenous administration, ioglycamic acid's concentration in the plasma is directly related to the infusion rate.[1] A key characteristic of ioglycamic acid is its high affinity for plasma proteins, particularly albumin.[2][3] This extensive protein binding influences its distribution and elimination from the body. In anicteric (non-jaundiced) individuals, the unbound fraction of ioglycamic acid in the plasma is approximately 6.4%, while in jaundiced patients, this unbound fraction can increase to 11.9%, likely due to competition for albumin binding sites with bilirubin.[3]

| Parameter | Species | Value | Reference |

| Unbound Fraction (Anicteric) | Human | 6.4 ± 0.9% | [3] |

| Unbound Fraction (Jaundiced) | Human | 11.9 ± 1.9% | |

| Plasma Concentration at end of 2-hour infusion (2 mg/kg/min) | Human (Anicteric) | 1427 ± 187 µg/ml | |

| Plasma Concentration at end of 2-hour infusion (2 mg/kg/min) | Human (Jaundiced) | 1262 ± 82 µg/ml |

Elimination: Biliary and Renal Excretion

The primary route of elimination for ioglycamic acid is through biliary excretion. The liver actively transports the agent from the blood into the bile. This process is saturable, meaning there is a maximum rate at which the liver can excrete the compound, known as the biliary transport maximum (Tm).

In humans, the mean biliary transport maximum for ioglycamic acid has been determined to be 31.6 mg/min. Peak biliary concentrations and excretory rates are achieved when the plasma concentration of ioglycamic acid is above 1500 µg/ml.

In cases of impaired liver function, as seen in jaundiced patients, biliary excretion is significantly reduced. In one study, patients with normal liver function excreted 20.6% of the administered dose in the bile within the first two hours, whereas patients with hepatic impairment excreted only 3.2%. Consequently, renal excretion becomes a more prominent elimination pathway in individuals with compromised liver function, with 24-hour urinary excretion reaching 42.3% in jaundiced patients compared to 18.1% in anicteric patients.

| Excretion Parameter | Condition | Value | Reference |

| Mean Biliary Transport Maximum (Tm) | Human | 31.6 mg/min (range 22.0-40.4) | |

| Biliary Excretion (first 2 hours, normal liver function) | Human | 20.6% of administered dose | |

| Biliary Excretion (first 2 hours, hepatic impairment) | Human | 3.2% of administered dose | |

| 24-hour Urinary Excretion (normal liver function) | Human | 18.1 ± 2.4% of administered dose | |

| 24-hour Urinary Excretion (jaundiced) | Human | 42.3 ± 3.8% of administered dose |

Biodistribution

While detailed quantitative tissue distribution data for ioglycamic acid is limited in publicly available literature, its primary distribution is understood to be within the vascular space due to its high protein binding, with subsequent selective uptake by the liver for biliary excretion.

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the pharmacokinetics of ioglycamic acid.

Human Studies on Biliary Excretion

Objective: To determine the relationship between plasma concentration and biliary excretion of ioglycamic acid in humans.

Study Population: 15 anicteric patients with a T-tube in situ for postoperative bile drainage.

Methodology:

-

Infusion: Ioglycamic acid was administered via intravenous infusion at rates ranging from 1 to 4 mg per kg per minute.

-

Sample Collection:

-

Blood samples were collected to determine plasma concentrations of ioglycamic acid.

-

Bile was collected through the T-tube to measure biliary ioglycamic acid concentration and excretion rates.

-

-

Analysis: The concentrations of ioglycamic acid in plasma and bile were quantified to establish the relationship between the two and to calculate the biliary transport maximum (Tm).

Studies in Animal Models (Rats)

Objective: To investigate the biliary excretion of ioglycamic acid and its effect on bile flow.

Animal Model: Wistar and Gunn rats.

Methodology:

-

Administration: Ioglycamic acid was administered to the rats.

-

Bile Collection: Bile was collected to measure the excretion rate of ioglycamic acid.

-

Analysis: The study determined the hepatic transport maximum (Tm) for ioglycamic acid in this animal model and observed the choleretic effect (increase in bile flow) of the compound. The influence of taurocholate infusion on ioglycamic acid excretion was also investigated.

Signaling Pathways and Transport Mechanisms

The selective uptake of ioglycamic acid by the liver is a carrier-mediated process. While the specific transporters for ioglycamic acid have not been definitively identified in the reviewed literature, the general mechanism for hepatobiliary contrast agents involves uptake from the sinusoidal blood into hepatocytes via organic anion transporting polypeptides (OATPs) located on the basolateral membrane of hepatocytes. Subsequently, the contrast agent is transported across the apical (canalicular) membrane into the bile. This process is an active transport mechanism.

The diagram above illustrates the proposed pathway for the transport of ioglycamic acid from the bloodstream into the bile. After dissociating from albumin, it is taken up by hepatocytes through organic anion transporters. Following intracellular transport, it is actively secreted into the bile canaliculus.

This workflow outlines the key steps in a clinical study designed to evaluate the pharmacokinetics of ioglycamic acid, focusing on its biliary excretion. The process begins with patient selection and proceeds through drug administration, sample collection, chemical analysis, and finally, pharmacokinetic data analysis.

References

- 1. Ioglycamide (Biligram) studies in man--relation between plasma concentration and billary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Physiology of biliary excretion of roentgenographic contrast media (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ioglycamide (Biligram) studies in man--plasma binding, renal and biliary excretion studies in jaundiced and anicteric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Cytotoxicity Assays of Glycolic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro cytotoxic effects of glycolic acid. It includes detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of experimental workflows and signaling pathways.

Overview of Glycolic Acid Cytotoxicity

Glycolic acid has been shown to induce cytotoxicity in various cell lines. The primary mechanism of cell death appears to be apoptosis, or programmed cell death, which is initiated through the activation of specific cellular pathways. Studies have demonstrated that glycolic acid's cytotoxic effects are both dose- and time-dependent. The following sections detail the experimental approaches to quantify this cytotoxicity and elucidate the underlying mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effects of glycolic acid have been evaluated across different cell types and concentrations. The following table summarizes key quantitative findings from the available literature.

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| Lymphocyte Primary Culture | Trypan Blue Exclusion | 10% GA | 3 min | Lower cytotoxicity compared to 17% and 25% GA | [1] |

| Lymphocyte Primary Culture | Trypan Blue Exclusion | 17% GA | 3 min | Higher percentage of dead cells than 10% GA | [1] |

| Lymphocyte Primary Culture | Trypan Blue Exclusion | 25% GA | 3 min | Higher percentage of dead cells than 10% GA | [1] |

| Human Leukemia (HL-60) | Not Specified | Increasing Concentrations | Not Specified | Dose- and time-dependent decrease in cell viability | [2] |

| Cortical Neurons | Propidium Iodide Staining | 20 x 10⁻³ M GA | 30 min post-OGD | Significant reduction in necrosis | [3] |

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are based on standard laboratory procedures and findings from relevant studies.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Expose the cells to various concentrations of glycolic acid and control substances for the desired duration.

-

MTT Addition: Add 10-25 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 50-100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of glycolic acid as required for the experiment. Include appropriate controls, such as a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a vehicle control.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Reaction Mixture Preparation: Prepare the LDH assay reaction mixture containing a substrate (e.g., lactate) and a cofactor (NAD+).

-

Assay Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Collection: Following treatment with glycolic acid, collect both adherent and suspension cells. For adherent cells, wash with PBS and detach using a gentle dissociating agent like trypsin.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed signaling pathway for glycolic acid-induced apoptosis.

References

- 1. Cytotoxicity of different concentrations of glycolic acid and its effects on root dentin microhardness - An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Ioglycamic Acid: A Technical Overview of Stability and Degradation Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Ioglycamic acid is a diagnostic radiocontrast agent. Understanding its stability and degradation profile is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are a key component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and informing the development of stability-indicating analytical methods. This technical guide outlines the principles of conducting such studies as they would apply to ioglycamic acid, based on regulatory guidelines and research on analogous compounds.

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products to an extent of 5-20%.[1][2] These studies are essential for:

-

Identifying likely degradation products.[3]

-

Elucidating degradation pathways.[3]

-

Establishing the intrinsic stability of the molecule.[3]

-

Developing and validating stability-indicating analytical methods.

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B, provide a framework for conducting forced degradation studies. Key stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Data Presentation: Illustrative Stability Data

As no specific quantitative data for ioglycamic acid degradation was found, the following table illustrates how such data would be presented. The values are hypothetical and would need to be determined experimentally.

| Stress Condition | Parameters | Duration | Ioglycamic Acid Remaining (%) | Degradation Products Observed (% Peak Area) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24 hours | Data not available | Data not available |

| Thermal Degradation | 80°C | 48 hours | Data not available | Data not available |

| Photodegradation | 1.2 million lux hours | 10 days | Data not available | Data not available |

Experimental Protocols: A General Framework

The following are generalized protocols for forced degradation studies that would be adapted and optimized for ioglycamic acid.

General Sample Preparation

A stock solution of ioglycamic acid (e.g., 1 mg/mL) would be prepared in a suitable solvent, such as methanol or a water/acetonitrile mixture.

Acid Hydrolysis

-

To a solution of ioglycamic acid, add an equal volume of an acidic solution (e.g., 0.1 M to 1 M HCl).

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Withdraw samples at specified time points.

-

Neutralize the samples with a corresponding molar equivalent of a base (e.g., NaOH).

-

Dilute to a suitable concentration for analysis.

Base Hydrolysis

-

To a solution of ioglycamic acid, add an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH).

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Withdraw samples at specified time points.

-

Neutralize the samples with a corresponding molar equivalent of an acid (e.g., HCl).

-

Dilute to a suitable concentration for analysis.

Oxidative Degradation

-

To a solution of ioglycamic acid, add an equal volume of a hydrogen peroxide solution (e.g., 3%).

-

Store the mixture at room temperature, protected from light.

-

Withdraw samples at specified time points.

-

Dilute to a suitable concentration for analysis.

Thermal Degradation

-

Expose a solid sample of ioglycamic acid to elevated temperatures (e.g., 80°C) in a calibrated oven.

-

Dissolve the sample in a suitable solvent at specified time points.

-

Dilute to a suitable concentration for analysis.

Photodegradation

-

Expose a solution of ioglycamic acid to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be stored in the dark under the same conditions.

-

Analyze the samples at appropriate time intervals.

Analytical Methodology

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, would be developed and validated according to ICH Q2(R1) guidelines. This method must be capable of separating the intact drug from all potential degradation products. Further characterization of degradation products would involve techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Degradation Pathways

Without experimental data for ioglycamic acid, the following diagrams illustrate hypothetical degradation pathways based on the functional groups present in its structure and common degradation mechanisms for similar pharmaceutical compounds.

Hydrolytic Degradation Pathway

Hydrolysis of the amide linkages is a probable degradation pathway under acidic or basic conditions.

References

Spectroscopic Profile of Ioglycamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ioglycamic acid, a tri-iodinated benzoic acid derivative formerly used as a cholecystographic X-ray contrast medium. Due to the limited availability of public experimental spectroscopic data for ioglycamic acid, this guide utilizes predicted spectroscopic data to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the analysis of iodinated compounds and in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for ioglycamic acid. These predictions were generated using computational models based on the chemical structure of the molecule. It is important to note that while these predictions are based on established algorithms, they may differ from experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Protons | Assignment |

| ~8.2 - 8.5 | s | 1H | Ar-H |

| ~7.8 - 8.1 | s | 1H | Ar-H |

| ~4.3 - 4.6 | s | 4H | -O-CH₂-C(O)- |

| ~9.5 - 10.5 | br s | 2H | -COOH |

| ~10.0 - 11.0 | br s | 2H | -NH- |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~170 - 175 | C=O | Carboxylic Acid |

| ~165 - 170 | C=O | Amide |

| ~145 - 150 | C | Aromatic C-I |

| ~140 - 145 | C | Aromatic C-N |

| ~130 - 135 | CH | Aromatic CH |

| ~90 - 100 | C | Aromatic C-I |

| ~70 - 75 | CH₂ | -O-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300 - 2500 | Broad, Strong | O-H | Carboxylic Acid, H-bonded |

| 3300 - 3100 | Medium | N-H | Amide, stretching |

| 1720 - 1680 | Strong | C=O | Carboxylic Acid, stretching |

| 1680 - 1630 | Strong | C=O | Amide I, stretching |

| 1600 - 1550 | Medium | N-H | Amide II, bending |

| 1500 - 1400 | Medium | C=C | Aromatic ring, stretching |

| 1300 - 1200 | Strong | C-O | Carboxylic Acid/Ether, stretching |

| 800 - 600 | Strong | C-I | Stretching |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Possible Fragment |

| 1127.48 | 100 | [M]+ (Molecular Ion) |

| 1109.47 | Moderate | [M - H₂O]+ |

| 1082.48 | Moderate | [M - COOH]+ |

| 564.74 | High | [C₉H₅I₃NO₄]⁺ (Cleavage of ether linkage) |

| 519.75 | Moderate | [C₇H₂I₃NO₂]⁺ (Fragment of the tri-iodinated aniline moiety) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like ioglycamic acid. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of ioglycamic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇). Ioglycamic acid is poorly soluble in many common NMR solvents, so solvent selection is critical.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of ioglycamic acid (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a less quantitative but faster analysis, a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of ioglycamic acid.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of ioglycamic acid in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for a polar molecule like ioglycamic acid. Both positive and negative ion modes should be explored.

-

Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of ioglycamic acid.

A Technical Guide to the Solubility of Ioglycamic Acid in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ioglycamic acid, a key compound in certain diagnostic imaging applications. The document is designed to be a practical resource for researchers, scientists, and professionals involved in drug development, offering available solubility data, detailed experimental protocols for its determination, and a visualization of its application workflow.

Introduction to Ioglycamic Acid

Ioglycamic acid is a tri-iodinated benzoic acid derivative. The presence of multiple iodine atoms makes it radiopaque, allowing it to be used as a contrast agent in medical imaging, particularly for cholecystography—the radiological examination of the gallbladder. Understanding its solubility in various aqueous and organic solvents is crucial for its formulation, delivery, and overall efficacy as a diagnostic tool.

Solubility of Ioglycamic Acid

Aqueous Solubility

The solubility of ioglycamic acid in water is generally low. This is a common characteristic of many tri-iodinated benzoic acid derivatives used as contrast agents.

| Solvent | Solubility Value | Temperature | Source |

| Water | 0.2 g/L | Not Stated | ChemicalBook |

| Water | 0.0059 g/L | Predicted | ALOGPS |

Table 1: Aqueous Solubility of Ioglycamic Acid

Organic Solvent Solubility

Direct quantitative solubility data for ioglycamic acid in common organic solvents is limited. However, by examining the solubility of structurally related tri-iodinated benzoic acid derivatives, such as iopanoic acid and diatrizoic acid, we can infer a likely solubility profile for ioglycamic acid. These compounds share the core tri-iodinated benzoic acid structure and their solubility behavior can provide a reasonable estimation.

| Solvent | Iopanoic Acid Solubility | Diatrizoic Acid Solubility | Inferred Ioglycamic Acid Solubility |

| Methanol | Soluble | Slightly Soluble | Likely to be sparingly to moderately soluble. |

| Ethanol | ~750 g/L[1] | ≥3.85 mg/mL (with heating)[2] | Likely to be soluble, potentially with heating. |

| Acetone | Soluble[3][4] | Very slightly soluble | Likely to be sparingly to moderately soluble. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[5] | ≥87.3 mg/mL | Expected to have high solubility. |

| Dimethylformamide (DMF) | Not explicitly found | Soluble | Expected to have good solubility. |

Table 2: Solubility of Structurally Similar Compounds and Inferred Solubility of Ioglycamic Acid

Note: The inferred solubility is an estimation based on structural similarity and should be experimentally verified for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for ioglycamic acid in specific solvent systems, the following established experimental protocols are recommended.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of ioglycamic acid to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time can range from 24 to 72 hours, which should be determined by preliminary experiments to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the analyte.

-

Quantification: Analyze the concentration of ioglycamic acid in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis Spectroscopy.

-

Data Reporting: Report the solubility in units of mg/mL or g/L at the specified temperature.

Potentiometric Titration for Ionizable Compounds

This method is particularly suitable for acidic or basic compounds like ioglycamic acid, which contains carboxylic acid groups.

Principle: The method involves the titration of a solution of the compound with a strong acid or base. The change in pH is monitored, and the solubility can be determined from the titration curve.

Detailed Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions.

-

Sample Preparation: Prepare a suspension of ioglycamic acid in the desired aqueous medium.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH). Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The solubility can be calculated from the inflection points and the known pKa of the compound.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) that provides good peak shape and retention for ioglycamic acid.

-

Calibration: Prepare a series of standard solutions of ioglycamic acid of known concentrations and inject them into the HPLC to generate a calibration curve.

-

Sample Analysis: Inject the filtered saturated solution from the solubility experiment and determine the concentration from the calibration curve.

UV/Vis Spectroscopy:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of ioglycamic acid in the chosen solvent by scanning a dilute solution.

-

Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (Beer-Lambert plot).

-

Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the original concentration of the saturated solution.

Visualization of Ioglycamic Acid Application Workflow

Ioglycamic acid is utilized as a contrast agent in a diagnostic procedure known as oral cholecystography. The following diagram illustrates the key steps in this process.

Caption: A diagram illustrating the workflow of oral cholecystography using ioglycamic acid.

Conclusion

This technical guide has summarized the available information on the solubility of ioglycamic acid in both aqueous and organic solvents. While direct quantitative data for organic solvents is sparse, the provided data for structurally analogous compounds offers a valuable starting point for formulation development. The detailed experimental protocols equip researchers with the necessary methodologies to determine precise solubility data for their specific applications. A clear understanding of ioglycamic acid's solubility is paramount for optimizing its use as a diagnostic agent and for the development of future formulations.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Ioglycamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioglycamic acid, a pivotal molecule in the history of medical imaging, belongs to the class of iodinated contrast media. These agents are indispensable in diagnostic radiology for enhancing the visibility of internal structures, particularly the vascular system and organs. The core principle behind their function lies in the high atomic number of iodine, which effectively attenuates X-rays, creating a contrast in the resulting image. Ioglycamic acid, specifically, is a dimeric, ionic contrast agent based on a tri-iodinated benzoic acid scaffold. This guide provides a comprehensive overview of its discovery, detailed synthetic protocols for the parent compound, and a discussion on the synthesis of its derivatives, supported by quantitative data and procedural diagrams.

Discovery of Ioglycamic Acid

The development of ioglycamic acid is rooted in the broader history of X-ray contrast media, which began with the use of heavy metal salts in the late 19th and early 20th centuries. The major breakthrough came with the introduction of water-soluble, tri-iodinated compounds derived from triiodobenzoic acid in the 1950s. These agents offered improved tolerability and imaging efficacy.

Ioglycamic acid itself was introduced by Schering AG in West Germany in 1971 under the trade name Biligram. It was developed as a cholecystographic agent, meaning it was specifically designed for the imaging of the gallbladder and biliary tract.

Synthesis of Ioglycamic Acid

The synthesis of ioglycamic acid, chemically known as 3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid), is a multi-step process that involves the coupling of two molecules of 3-amino-2,4,6-triiodobenzoic acid with a diglycolic acid linker.

Synthesis Workflow

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of ioglycamic acid[1]:

Materials:

-

3-Amino-2,4,6-triiodobenzoic acid (dry)

-

Diglycolic acid dichloride

-

Chlorobenzene (dry)

-

Methanol (pure)

-

Sodium hydroxide

-

Acetic acid (10%)

-

Activated charcoal

-

Hydrochloric acid (concentrated)

-

Ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 910 g of dry 3-amino-2,4,6-triiodobenzoic acid in 4,800 mL of dry, boiling chlorobenzene with stirring.

-

Addition of Linker: Slowly add a solution of 151.7 g of diglycolic acid dichloride in 100 mL of dry chlorobenzene to the boiling solution.

-

Condensation: Heat the mixture under reflux for 4 to 5 hours until the evolution of hydrogen chloride gas ceases. A precipitate will form during the reaction.

-

Isolation of Crude Product: Filter the resulting precipitate from the warm solution using suction filtration. Wash the collected solid with chlorobenzene and then with ether. This yields 942 g of the crude α-modification of ioglycamic acid.

-

Purification - Step 1 (Salt Formation and pH Adjustment): Suspend the crude product in 2.5 liters of pure methanol. While stirring, slowly add a solution of 73 g of pure sodium hydroxide in 73 g of water, diluted with 675 mL of methanol, until the acid dissolves and the pH of the solution reaches 9.0. Let the solution stand at this pH for 15 minutes.

-

Purification - Step 2 (Acidification and Decolorization): Adjust the pH to 4.0 by adding 10% acetic acid. Add 17 g of activated charcoal and stir for 15 minutes.

-

Purification - Step 3 (Filtration and Precipitation): Filter off the charcoal. Slowly add the clear filtrate to a stirred solution of 415 mL of pure, concentrated hydrochloric acid in 4.15 liters of 50% methanol.

-

Purification - Step 4 (Isolation and Washing): Stir the suspension for 30 minutes and allow it to settle for 1 hour. Decant the supernatant and filter the precipitate with suction. Wash the filter cake with a small amount of methanol, followed by a thorough washing with water until the residue is free of hydrochloric acid.

-

Purification - Step 5 (Final Purification and Drying): For the highest purity, the product, which at this stage contains methanol and water, is suspended in boiling water and steamed. The hot suspension is filtered with suction, and the white microcrystalline residue (the β-modification) is dried in a vacuum at 50°C.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | ||

| 3-Amino-2,4,6-triiodobenzoic acid | 910 g | [1] |

| Diglycolic acid dichloride | 151.7 g | [1] |

| Product | ||

| Crude Yield (α-modification) | 942 g | [1] |

| Final Yield (β-modification, dihydrate) | 860 g (83.5% of theoretical) | [1] |

| Physical Properties | ||

| Molecular Formula | C18H10I6N2O7 | |

| Molecular Weight | 1127.71 g/mol | |

| Melting Point | 290-292 °C |

Synthesis of Ioglycamic Acid Derivatives

The derivatization of ioglycamic acid can be approached by modifying its two carboxylic acid functional groups. Standard organic synthesis techniques can be employed to create esters and amides, which may alter the pharmacokinetic and physicochemical properties of the parent compound.

General Derivatization Strategies

Experimental Protocol: Synthesis of Ioglycamic Acid Methyl Ester (Hypothetical)

This protocol describes a general method for the esterification of a carboxylic acid, which can be adapted for ioglycamic acid.

Materials:

-

Ioglycamic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

Procedure (Fischer Esterification):

-

Suspend ioglycamic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl ester.

-

Purify the product by recrystallization or column chromatography.

Procedure (via Acyl Chloride):

-

Suspend ioglycamic acid in an anhydrous solvent such as DCM.

-

Add thionyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitored by IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acyl chloride in an anhydrous solvent and add methanol dropwise at 0°C.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with water and a mild base to remove any unreacted acyl chloride and HCl.

-

Dry the organic layer and evaporate the solvent to yield the ester.

Biological Activity

The primary biological function of ioglycamic acid and its derivatives is their capacity to act as X-ray contrast agents. Their structure, rich in iodine, provides the necessary radiopacity. The pharmacokinetic profile is largely determined by the overall structure, including the nature of the linker and the terminal functional groups. As an ionic dimer, ioglycamic acid exhibits specific solubility and excretion characteristics, primarily via the biliary system, which made it suitable for cholecystography. The modification of the carboxylic acid groups into esters or amides would likely alter the molecule's hydrophilicity, protein binding, and excretion pathways, potentially leading to derivatives with different imaging applications. To date, no specific signaling pathway has been identified to be directly modulated by ioglycamic acid. Its biological effect is predominantly physical, based on the attenuation of X-rays.

Conclusion

Ioglycamic acid represents a significant milestone in the development of iodinated contrast media. Its synthesis, though involving multiple steps, is well-established and proceeds with good yield. While the parent compound has been well-characterized, the exploration of its derivatives offers a potential avenue for the development of new contrast agents with tailored properties. The synthetic strategies outlined in this guide, particularly the modification of the terminal carboxylic acid groups, provide a framework for researchers and drug development professionals to design and synthesize novel ioglycamic acid analogs for advanced medical imaging applications. Further research into the structure-activity relationships of these derivatives could lead to agents with improved safety profiles, enhanced imaging characteristics, and targeted delivery capabilities.

References

Methodological & Application

Application Notes and Protocols for Ioglycamic Acid in Cholecystography

For Researchers, Scientists, and Drug Development Professionals